OX2R Selectivity Ratio: 125-Fold vs. DORAs with ≤3-Fold Selectivity
Orexin receptor antagonist 2 exhibits a >100-fold selectivity for OX2R over OX1R (pKi 7.69 OX1, 9.78 OX2; Ki ratio ≈125) [1]. In contrast, clinically approved DORAs display minimal selectivity: suvorexant has a Ki ratio of 1.6 (OX1 0.55 nM / OX2 0.35 nM) ; lemborexant shows a pKi difference of 0.5 log units (8.41 vs 8.91, ≈3-fold) [2]; daridorexant exhibits a Ki ratio of ≈0.5 (OX1 0.47 nM / OX2 0.93 nM) . Among OX2R-selective tools, TCS-OX2-29 achieves ~250-fold selectivity but with markedly lower OX2R affinity (pKi 7.5, Ki ≈32 nM) . Orexin receptor antagonist 2 therefore provides a unique combination of high OX2R potency and >100-fold selectivity unmatched by DORAs.
| Evidence Dimension | OX2R vs OX1R selectivity ratio |
|---|---|
| Target Compound Data | pKi OX1: 7.69 (Ki ≈20 nM); pKi OX2: 9.78 (Ki ≈0.16 nM); Selectivity ratio: ≈125 |
| Comparator Or Baseline | Suvorexant: Ki OX1 0.55 nM, OX2 0.35 nM, ratio 1.6; Lemborexant: pKi OX1 8.41, OX2 8.91, ratio ~3; Daridorexant: Ki OX1 0.47 nM, OX2 0.93 nM, ratio ~2; TCS-OX2-29: pKi OX2 7.5, ratio ~250 |
| Quantified Difference | Target compound selectivity ratio ~125-fold; DORAs ≤3-fold; TCS-OX2-29 ~250-fold but with 200-fold lower OX2R affinity |
| Conditions | Radioligand binding assays using human recombinant OX1 and OX2 receptors expressed in CHO or HEK293 cells [1][2] |
Why This Matters
Selectivity dictates whether a compound can be used as a pharmacological probe to dissect OX2R-specific functions without confounding OX1R-mediated effects; 125-fold selectivity enables clean OX2R target engagement studies.
- [1] Betschart C, et al. J Med Chem. 2013;56(19):7590-7607. doi:10.1021/jm4007627. View Source
- [2] GPROTEINDB. Lemborexant activity data. pKi OX1 8.41, OX2 8.91. View Source
